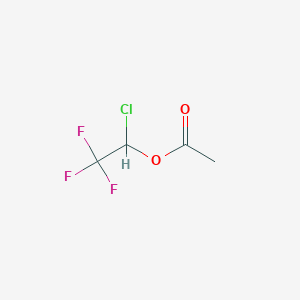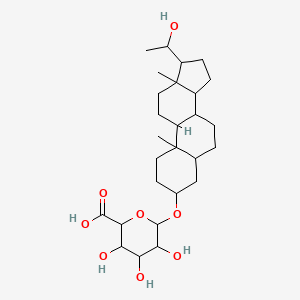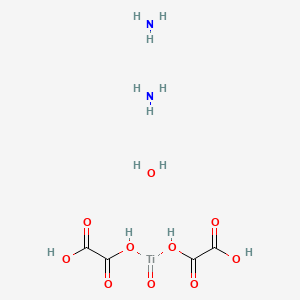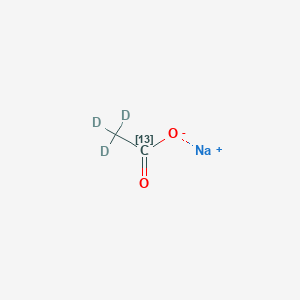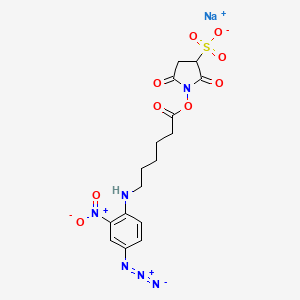
Perfluoro(5-aza-4-nonene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluoro(5-aza-4-nonene) is a fluorinated organic compound characterized by the presence of a perfluoroalkyl group and an aza-alkene structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms imparts high thermal stability, chemical resistance, and unique reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Perfluoro(5-aza-4-nonene) can be synthesized through the reaction of perfluoroolefins with primary amines. One common method involves the reaction of perfluoro-5-aza-4-nonene with primary amines, which leads to the formation of imidoyl amidine frameworks . Another method involves the reaction of perfluoro(5-aza-4-nonene) with hydrazine hydrate in tetrahydrofuran at 0-20°C in the presence of triethylamine, yielding 2,5-bis(heptafluoropropyl)-1H-1,2,4-triazole .
Industrial Production Methods
Industrial production of perfluoro(5-aza-4-nonene) typically involves large-scale synthesis using similar reaction conditions as described above. The use of specialized equipment and controlled environments ensures the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Perfluoro(5-aza-4-nonene) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound reacts with arylhydrazines to form 1-aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles.
Cyclization Reactions: It reacts with 1,4,5,6-tetrahydropyrimidine-2-thiol, pyridine-2-thiol, and 1,2,4-triazole-3-thiol to afford fused heterocyclic systems.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the presence of tetrahydrofuran and triethylamine at 0-20°C.
Arylhydrazines: Reacts under similar conditions to form triazoles.
N,S-Dinucleophiles: Reacts to form heterocyclic systems.
Major Products Formed
1-Aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles: Formed from the reaction with arylhydrazines.
Fused Heterocyclic Systems: Formed from reactions with N,S-dinucleophiles.
Aplicaciones Científicas De Investigación
Perfluoro(5-aza-4-nonene) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of perfluoro(5-aza-4-nonene) involves its reactivity with nucleophiles, leading to the formation of various heterocyclic compounds. The presence of fluorine atoms at the double bond enhances its reactivity, allowing for the formation of stable intermediates and final products . The compound’s unique structure allows it to interact with different molecular targets and pathways, making it valuable in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Perfluoro(2-methyl-2-pentene): Another fluorinated compound with similar reactivity.
Perfluoro(2-methyl-2-pentene): Reacts with N,S-dinucleophiles to form heterocyclic systems.
Uniqueness
Perfluoro(5-aza-4-nonene) is unique due to its aza-alkene structure and the presence of multiple fluorine atoms, which impart high thermal stability and chemical resistance. Its ability to form a wide range of heterocyclic compounds makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
103573-07-5 |
|---|---|
Fórmula molecular |
C8F17N |
Peso molecular |
433.06 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,4-heptafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butanimidoyl fluoride |
InChI |
InChI=1S/C8F17N/c9-1(2(10,11)3(12,13)6(18,19)20)26-8(24,25)5(16,17)4(14,15)7(21,22)23 |
Clave InChI |
DVQXCHAOWHNHSQ-UHFFFAOYSA-N |
SMILES canónico |
C(=NC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)




![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
